![molecular formula C17H21NO5 B3037017 (2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid CAS No. 401629-51-4](/img/structure/B3037017.png)

(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid

Descripción general

Descripción

The compound “(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid” is an organic compound containing several functional groups, including a carboxyl group (-COOH), a carbonyl group (C=O), and an amino group (-NH2) . These groups are common in many biological molecules and can participate in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds can be synthesized through various methods. For example, carbonylation reactions are an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxyl group could participate in acid-base reactions, and the carbonyl group could be involved in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the carboxyl and amino groups could make the compound polar and potentially soluble in water .Aplicaciones Científicas De Investigación

- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis . While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron group) remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This advancement enables the synthesis of complex molecules and novel transformations, such as formal anti-Markovnikov alkene hydromethylation.

- Anti-Markovnikov Hydromethylation : The protodeboronation sequence mentioned earlier allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable for creating specific regioisomers in organic synthesis. Researchers have applied this method to methoxy-protected (−)-Δ8-THC and cholesterol .

- Boron-Carriers : Boronic acids and their esters, including hexyloxyphenylaminobutyryl ketone, are considered for drug design and neutron capture therapy. However, their stability in water remains a challenge .

- Fmoc Amino Acid Azides : The synthesis of Fmoc amino acid azides (used in peptide chemistry) can start from the corresponding protected amino acid and sodium azide. Hexyloxyphenylaminobutyryl ketone derivatives may find applications in peptide labeling and modification .

- Total Synthesis of Alkaloids : Researchers have employed protodeboronation in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B. These alkaloids play essential roles in medicinal chemistry and bioactivity .

Organic Synthesis and Building Blocks

Hydromethylation Reactions

Drug Design and Delivery

Peptide Chemistry

Natural Product Synthesis

Propiedades

IUPAC Name |

(Z)-4-(2-hexoxycarbonylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-2-3-4-7-12-23-17(22)13-8-5-6-9-14(13)18-15(19)10-11-16(20)21/h5-6,8-11H,2-4,7,12H2,1H3,(H,18,19)(H,20,21)/b11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEULZSEFYXSMX-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)C1=CC=CC=C1NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

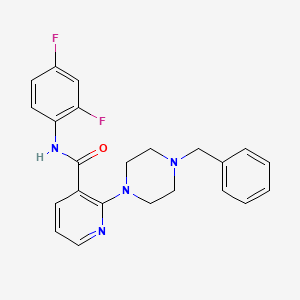

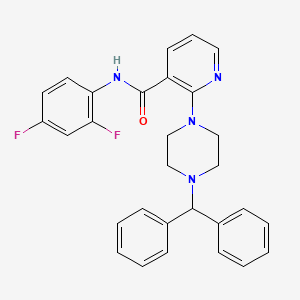

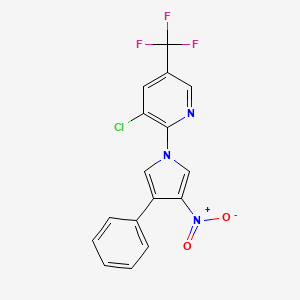

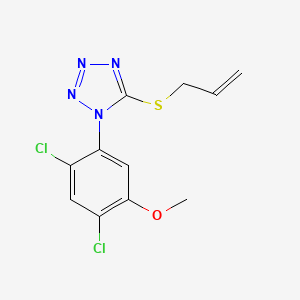

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036936.png)

![4-[(2,4-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036942.png)

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3036943.png)

![[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone](/img/structure/B3036944.png)

![(E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate](/img/structure/B3036948.png)

![2-Amino-4-(2-thienyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036949.png)

![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)

![5-[4-(2-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3036954.png)

![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)